molecular formula C4H8BrClZn B129161 4-Chlorobutylzinc bromide CAS No. 155589-48-3

4-Chlorobutylzinc bromide

Cat. No.: B129161
CAS No.: 155589-48-3
M. Wt: 236.8 g/mol
InChI Key: POIGMXAECHVVIK-UHFFFAOYSA-M
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Description

4-Chlorobutylzinc bromide is an organozinc compound with the chemical formula C4H8ClZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran, a solvent that stabilizes the organozinc reagent and facilitates its use in synthetic applications .

Mechanism of Action

Target of Action

4-Chlorobutylzinc bromide is a chemical compound with the formula Cl(CH2)4ZnBr . It is primarily used in the field of proteomics research . .

Result of Action

It is primarily used in proteomics research , suggesting it may have some role in protein-related processes.

Action Environment

The compound is typically stored at 2-8°C , suggesting that temperature may play a role in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobutylzinc bromide can be synthesized by reacting 4-chlorobutyl lithium with zinc bromide. The reaction is typically carried out in an appropriate solvent, such as tetrahydrofuran, and at a low temperature to ensure the stability of the organozinc compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often packaged under an inert atmosphere, such as argon, to prevent degradation and maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobutylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound formed by the coupling of an aryl halide with this compound .

Scientific Research Applications

4-Chlorobutylzinc bromide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanobutylzinc bromide
  • 4-Fluorophenylzinc bromide
  • Phenylmagnesium bromide
  • tert-Butylmagnesium chloride

Uniqueness

4-Chlorobutylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. It offers distinct advantages in certain synthetic applications, such as the formation of carbon-carbon bonds in the presence of palladium catalysts. Its chlorobutyl group provides a versatile handle for further functionalization, making it a valuable reagent in organic synthesis .

Properties

CAS No.

155589-48-3

Molecular Formula

C4H8BrClZn

Molecular Weight

236.8 g/mol

IUPAC Name

bromozinc(1+);1-chlorobutane

InChI

InChI=1S/C4H8Cl.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1

InChI Key

POIGMXAECHVVIK-UHFFFAOYSA-M

SMILES

[CH2-]CCCCl.[Zn+]Br

Canonical SMILES

[CH2-]CCCCl.[Zn+]Br

Origin of Product

United States

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